Benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline
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Overview
Description
Benzene-1,2,3,4,5,6-hexacarboxylic acid, also known as mellitic acid, is an organic compound with the formula C12H6O12. It is a hexacarboxylic acid derivative of benzene, where each carbon atom of the benzene ring is substituted with a carboxyl group. This compound was first discovered in 1799 by the German chemist Martin Heinrich Klaproth in the mineral mellite (honeystone), which is the aluminum salt of the acid . 1,10-phenanthroline is a heterocyclic organic compound with the formula C12H8N2. It is a bidentate ligand that forms complexes with metal ions, often used in coordination chemistry .
Synthetic Routes and Reaction Conditions:
- Benzene-1,2,3,4,5,6-hexacarboxylic acid can be synthesized by the oxidation of pure carbon, graphite, or hexamethylbenzene using alkaline potassium permanganate in the cold or by hot concentrated nitric acid .
- 1,10-phenanthroline can be synthesized through the Skraup synthesis, which involves the condensation of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene .
Industrial Production Methods:
- Industrial production of benzene-1,2,3,4,5,6-hexacarboxylic acid typically involves the oxidation of hexamethylbenzene using potassium permanganate under controlled conditions .
- 1,10-phenanthroline is produced industrially through the Skraup synthesis, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Reduction: It can be reduced to mellitic anhydride under specific conditions.
Substitution: Long digestion with phosphorus pentachloride forms the acid chloride, which crystallizes in needles and melts at 190°C.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, concentrated nitric acid.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Phosphorus pentachloride.
Major Products Formed:
Oxidation: No reaction with common oxidizing agents.
Reduction: Mellitic anhydride.
Substitution: Acid chloride.
Scientific Research Applications
Benzene-1,2,3,4,5,6-hexacarboxylic acid and 1,10-phenanthroline have various applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Benzene-1,2,3,4,5,6-hexacarboxylic acid: Similar compounds include pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid).
1,10-phenanthroline: Similar compounds include 2,2’-bipyridine and 2,2’:6’,2’'-terpyridine, which are also bidentate ligands used in coordination chemistry.
Uniqueness:
Benzene-1,2,3,4,5,6-hexacarboxylic acid: Unique due to its high stability and resistance to common oxidizing and reducing agents.
1,10-phenanthroline: Unique for its strong chelating ability and versatility in forming complexes with a wide range of metal ions.
Properties
CAS No. |
654077-08-4 |
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Molecular Formula |
C36H22N4O12 |
Molecular Weight |
702.6 g/mol |
IUPAC Name |
benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.C12H6O12/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h2*1-8H;(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
PEMCIRQSINBXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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